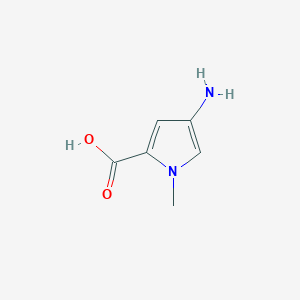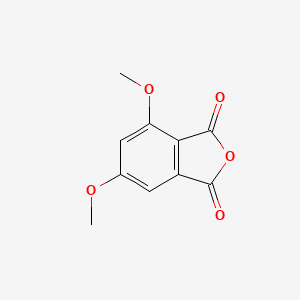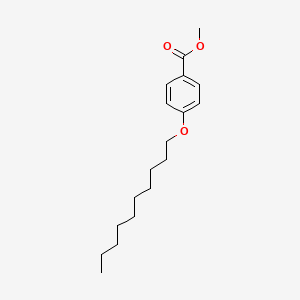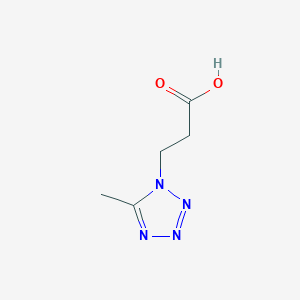
1,4-Bis(dimethylphosphino)butane
Overview
Description
1,4-Bis(dimethylphosphino)butane is an organophosphorus compound with the chemical formula C8H20P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it highly valuable in coordination chemistry and catalysis. This compound is known for its ability to stabilize metal complexes and facilitate various chemical reactions.
Preparation Methods
1,4-Bis(dimethylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods emphasize safety and efficiency, often incorporating automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1,4-Bis(dimethylphosphino)butane undergoes various chemical reactions, primarily due to its phosphine groups. Some common reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands. This is often facilitated by transition metal catalysts.
Coordination: this compound forms stable complexes with transition metals such as palladium, nickel, and platinum. These complexes are crucial in catalytic processes like hydrogenation, carbonylation, and cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a hydrogenation reaction, the product would be a reduced form of the substrate, while in a cross-coupling reaction, the product would be a new carbon-carbon bond.
Scientific Research Applications
1,4-Bis(dimethylphosphino)butane has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in reactions like Suzuki-Miyaura coupling, Heck reaction, and hydrogenation.
Biology: While its direct applications in biology are limited, the metal complexes formed with this ligand can be used in bioinorganic chemistry to study metal-protein interactions and enzyme mimetics.
Medicine: The compound’s role in catalysis can be leveraged in the synthesis of pharmaceuticals, where precise control over reaction conditions is crucial.
Industry: In industrial settings, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes.
Mechanism of Action
The mechanism by which 1,4-Bis(dimethylphosphino)butane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can undergo various catalytic cycles. The phosphine groups donate electron density to the metal, stabilizing it and facilitating the activation of substrates. This coordination can alter the electronic and steric properties of the metal center, enhancing its reactivity and selectivity in catalytic processes.
Comparison with Similar Compounds
1,4-Bis(dimethylphosphino)butane can be compared to other bidentate phosphine ligands such as:
1,2-Bis(dimethylphosphino)ethane: This compound has a shorter carbon chain, which can lead to different coordination geometries and reactivities.
1,3-Bis(dimethylphosphino)propane: With an intermediate chain length, this ligand offers a balance between flexibility and rigidity in metal complexes.
1,4-Bis(diphenylphosphino)butane: This compound has bulkier phenyl groups, which can provide greater steric hindrance and influence the selectivity of catalytic reactions.
The uniqueness of this compound lies in its balance of flexibility and stability, making it a versatile ligand for various applications in coordination chemistry and catalysis.
Properties
IUPAC Name |
4-dimethylphosphanylbutyl(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYAXPWEKXHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CCCCP(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402410 | |
| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200194-52-1 | |
| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)




![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)


